5-(Bromomethyl)-2-chloro-4-methoxypyridine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. sigmaaldrich.comresearchgate.net Nitrogen-containing heterocycles are particularly prominent, forming the core of countless natural products, pharmaceuticals, and agrochemicals. nih.gov Pyridine (B92270), a six-membered aromatic ring with one nitrogen atom, is one of the most fundamental and widely studied heterocyclic systems. chemicalbook.com
The research in this field is heavily driven by the need to develop novel synthetic methodologies for creating functionalized heterocycles that can serve as building blocks for larger, more complex molecules. The strategic placement of various substituents on a heterocyclic core, such as the pyridine ring in 5-(Bromomethyl)-2-chloro-4-methoxypyridine, allows chemists to fine-tune the electronic properties, reactivity, and three-dimensional shape of the resulting molecules. nih.gov This control is paramount in fields like drug discovery, where specific interactions with biological targets are required.
Significance of Pyridine Scaffolds in Advanced Synthesis
The pyridine scaffold is often referred to as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a wide array of therapeutic agents. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and pharmacokinetic properties of a drug molecule. chemicalbook.com
The versatility of the pyridine ring allows for its incorporation into a vast range of pharmaceuticals, including those for treating cancer, viral infections, and cardiovascular diseases. chemicalbook.commdpi.com The ability to introduce various functional groups at different positions on the pyridine ring is crucial for optimizing the biological activity and properties of these drug candidates.
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Area |
|---|---|
| Isoniazid | Antituberculosis |
| Abiraterone | Prostate Cancer |
| Piroxicam | Anti-inflammatory |
| Nicotinamide | Vitamin B3 Supplement |
This table showcases the broad applicability of the pyridine core in medicine. chemicalbook.commdpi.com
Overview of Functionalized Bromomethyl Pyridines as Building Blocks
Functionalized bromomethyl pyridines are a class of highly useful reagents in organic synthesis. The bromomethyl group (-CH₂Br) is a potent electrophilic handle, making it susceptible to nucleophilic substitution reactions. mdpi.com This reactivity allows for the facile introduction of the pyridyl moiety onto other molecules.
The bromine atom in the bromomethyl group is a good leaving group, enabling a variety of chemical transformations. For instance, bromomethyl pyridines can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes them key intermediates for constructing complex molecular frameworks. nih.gov
In a compound like this compound, the bromomethyl group is the primary site for such nucleophilic substitution reactions. The presence of the chloro and methoxy (B1213986) groups on the pyridine ring can further influence the reactivity of the molecule and provide additional points for modification in subsequent synthetic steps. The electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group can modulate the electronic properties of the pyridine ring, which can be a critical factor in multi-step synthetic strategies. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
5-(bromomethyl)-2-chloro-4-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |
InChI Key |
BHFSXCYWGVKEOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1CBr)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromomethyl 2 Chloro 4 Methoxypyridine
Precursor Synthesis and Functionalization Strategies
The primary precursor for the target compound is 2-chloro-4-methoxy-5-methylpyridine. Its synthesis is not trivial and involves a series of reactions to introduce the chloro, methoxy (B1213986), and methyl groups at the correct positions on the pyridine (B92270) ring.
Synthesis of 2-Chloro-4-methoxypyridine Derivatives
The synthesis of the 2-chloro-4-methoxypyridine scaffold can be initiated from commercially available starting materials. A common route begins with the synthesis of 2-chloro-4-hydroxypyridine, which can then be converted to the corresponding methoxy derivative.
There are established methods for the synthesis of 2-chloro-4-hydroxypyridine, with one high-yielding approach starting from 2-chloro-4-aminopyridine . Another route involves the transformation of 2-chloro-4-nitropyridine . Once 2-chloro-4-hydroxypyridine is obtained, a standard Williamson ether synthesis can be employed to introduce the methoxy group. This typically involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an electrophilic methyl source, most commonly methyl iodide or dimethyl sulfate.
Table 1: Synthesis of 2-Chloro-4-methoxypyridine
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |
| 1 | 2-Chloro-4-aminopyridine | 1. Diazotization (e.g., NaNO₂, aq. acid) 2. Hydrolysis | 2-Chloro-4-hydroxypyridine | High |
| 2 | 2-Chloro-4-hydroxypyridine | 1. Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, THF) 2. Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | 2-Chloro-4-methoxypyridine | Good to Excellent |
Regioselective Introduction of the Methyl Group at C-5 Position
The regioselective introduction of a methyl group at the C-5 position of 2-chloro-4-methoxypyridine is a critical step. A powerful strategy for achieving such regioselectivity on aromatic and heteroaromatic rings is Directed ortho Metalation (DoM) wikipedia.org. In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position baranlab.org.
For 2-chloro-4-methoxypyridine, the methoxy group at the C-4 position can serve as a DMG. The heteroatom of the methoxy group can coordinate with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), directing deprotonation to the ortho C-5 position. The presence of the chloro group at C-2 may electronically disfavor deprotonation at the C-3 position, thus enhancing the selectivity for the C-5 position. The resulting lithiated intermediate can then be quenched with an electrophilic methyl source, like methyl iodide, to install the methyl group at the desired C-5 position.
Table 2: Proposed Regioselective Methylation via Directed ortho Metalation
| Starting Material | Reagents and Conditions | Intermediate | Electrophile | Product |
| 2-Chloro-4-methoxypyridine | Strong lithium base (e.g., n-BuLi, LDA) in an ethereal solvent (e.g., THF, Et₂O) at low temperature (e.g., -78 °C) | 2-Chloro-4-methoxy-5-lithiopyridine | Methyl iodide (CH₃I) | 2-Chloro-4-methoxy-5-methylpyridine |
Bromination Reactions for the Methyl Group
With the precursor, 2-chloro-4-methoxy-5-methylpyridine, in hand, the final step is the selective bromination of the methyl group at the C-5 position to yield 5-(bromomethyl)-2-chloro-4-methoxypyridine.
Radical Bromination Techniques
The selective bromination of a benzylic or allylic methyl group in the presence of an aromatic ring is typically achieved through a free-radical pathway. The most common and effective reagent for this transformation is N-bromosuccinimide (NBS) daneshyari.commasterorganicchemistry.com. This reaction, often referred to as the Wohl-Ziegler bromination, requires the use of a radical initiator and is generally carried out in a non-polar solvent daneshyari.comwikipedia.org.
The reaction is initiated by the homolytic cleavage of the initiator, which then generates a bromine radical from NBS. This bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a source of bromine, such as Br₂ generated in situ from the reaction of HBr with NBS, to form the desired bromomethyl product and propagate the radical chain.
Optimization of Reaction Conditions for Selectivity
The selectivity of the radical bromination is highly dependent on the reaction conditions. To favor the desired side-chain bromination over electrophilic aromatic substitution on the electron-rich methoxypyridine ring, specific conditions must be optimized.
Solvent: Non-polar solvents such as carbon tetrachloride (CCl₄) or benzene are traditionally used to minimize ionic pathways that could lead to ring bromination daneshyari.com.
Initiator: Radical initiation is typically achieved using either thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical initiation with UV light daneshyari.comwikipedia.org.
Temperature: The reaction is usually conducted at the reflux temperature of the solvent to promote the formation of radicals.
Stoichiometry of NBS: The amount of NBS used is crucial for controlling the degree of bromination. Using one equivalent of NBS favors mono-bromination, while an excess can lead to the formation of di- and tri-brominated products.
Table 3: Typical Conditions for Radical Bromination of a Methylpyridine
| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Product |
| 2-Chloro-4-methoxy-5-methylpyridine | N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) | AIBN or Benzoyl Peroxide (catalytic amount) | Carbon Tetrachloride (CCl₄) or Benzene | Reflux | This compound |
Mechanistic Considerations of Bromination
The mechanism of the NBS bromination of the methyl group on 2-chloro-4-methoxy-5-methylpyridine follows a well-established free-radical chain reaction pathway, which consists of three main stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or irradiation to generate two radicals. This radical then reacts with NBS to produce a bromine radical (Br•). A low concentration of molecular bromine (Br₂) is also present, and its homolysis can also initiate the reaction.
Propagation: This stage consists of two key steps that are repeated in a cycle:
A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-4-methoxy-5-methylpyridine. This forms a resonance-stabilized pyridyl-methyl radical and hydrogen bromide (HBr). The stability of this radical intermediate is a key factor in the selectivity of the reaction for the benzylic-type position.
The pyridyl-methyl radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the final product, this compound, and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or a bromine radical with a pyridyl-methyl radical.
The higher selectivity of bromination compared to chlorination in radical reactions can be explained by the Hammond postulate. The hydrogen abstraction step in bromination is endothermic, leading to a late, product-like transition state that is more sensitive to the stability of the resulting radical. In contrast, chlorination is exothermic, with an early, reactant-like transition state that is less selective.
Alternative Brominating Agents and Methodologies
Common alternative brominating methodologies include:
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction typically proceeds with high yield and is a classic method in organic synthesis.
Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): Known as the Appel reaction, this combination provides a mild method for converting alcohols to alkyl bromides. It is particularly useful for substrates that are sensitive to harsher, more acidic conditions.
Thionyl Bromide (SOBr₂): Analogous to thionyl chloride for chlorinations, thionyl bromide can be used to convert alcohols to bromides. This reaction often proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present.
Bromoacetyl Bromide: This reagent can be used in specific synthetic contexts, such as the formation of 2-(bromomethyl)oxazoles from azirine intermediates, showcasing its utility in constructing bromomethyl-containing heterocycles. nih.gov
These alternatives offer chemists a versatile toolkit for achieving the desired bromination, allowing for the optimization of reaction conditions to maximize yield and purity.
| Methodology | Reagents | Typical Substrate | Key Features |
| Appel Reaction | CBr₄, PPh₃ | Alcohol | Mild conditions, suitable for sensitive molecules. |
| Phosphorus Halide | PBr₃ | Alcohol | Strong brominating agent, high reactivity. |
| Thionyl Halide | SOBr₂ | Alcohol | Good for primary alcohols, produces gaseous byproducts. |
| Direct Bromination | Bromine in Acetic Acid | Activated Ring Position | Used for direct bromination onto an aromatic ring. nih.gov |
Multi-step Synthetic Routes to this compound
The construction of a multi-substituted pyridine like this compound typically requires a carefully planned multi-step synthesis to ensure correct regiochemistry. nih.gov These routes begin with simpler, often commercially available pyridine derivatives and introduce the necessary functional groups in a stepwise manner.
A plausible synthetic route involves a series of sequential transformations, where each step sets the stage for the next. The order of these reactions is crucial to avoid unwanted side reactions and to activate or deactivate the pyridine ring appropriately for subsequent substitutions.
A representative synthetic sequence could be:
N-Oxidation: Starting with a substituted pyridine, the pyridine nitrogen is oxidized to form a pyridine N-oxide. This step activates the 2- and 4-positions of the ring for nucleophilic substitution and can also serve as a protecting group for the nitrogen. researchgate.net
Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce a chlorine atom at the 2-position. researchgate.net
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction. nih.govacs.org This often involves reacting the 2-chloro derivative with sodium methoxide (B1231860), where the methoxide ion displaces a suitable leaving group (like another halide) at the 4-position. The reaction of 2-fluoropyridine with sodium ethoxide is noted to be significantly faster than that of 2-chloropyridine, indicating that fluorine can be a better leaving group in SₙAr reactions on pyridine rings. nih.gov
Side-Chain Bromination: The final step is the bromination of the methyl group at the 5-position. This is typically achieved using a radical brominating agent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions.
This stepwise approach allows for the controlled and regioselective synthesis of the target molecule, a common strategy in the preparation of complex heterocyclic compounds. syrris.jp
In the synthesis of complex molecules with multiple functional groups, protecting groups are essential to temporarily mask reactive sites and prevent them from undergoing unwanted reactions. wikipedia.org In pyridine chemistry, the ring nitrogen itself can be reactive, and other functional groups on the ring may require protection during various synthetic steps. africaresearchconnects.comresearchgate.net
Nitrogen Protection: The pyridine nitrogen can be protected by forming a pyridine N-oxide, as mentioned in the synthetic sequence. This not only protects the nitrogen but also electronically modifies the ring, facilitating certain substitutions. researchgate.net Another strategy involves the formation of pyridinium (B92312) salts, for example, by reacting the pyridine with benzyl halides, which can serve as a temporary protecting group. africaresearchconnects.comresearchgate.net
Orthogonal Protection: In more complex syntheses, multiple protecting groups might be necessary. The concept of orthogonal protection is crucial, allowing for the selective removal of one protecting group in the presence of others under different reaction conditions. wikipedia.org For instance, an amino group might be protected with an Fmoc group (removable by base), while a carboxyl group is protected as a t-Boc ester (removable by acid). nih.gov This strategy provides precise control over which part of the molecule reacts in a given step.
The choice of a protecting group depends on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal.
Isolation and Purification Techniques for Synthetic Intermediates
Chromatography is a primary tool for the purification of synthetic intermediates in organic chemistry.
Flash Column Chromatography: This is a rapid and widely used technique for purifying compounds on a preparative scale. mdpi.com The crude reaction mixture is loaded onto a column of silica gel and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. rsc.org This separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica. Flash chromatography is effective for purifying a wide range of pyridine derivatives. flash-chromatography.comchemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical purity assessment and preparative purification. nih.gov Reversed-phase HPLC, using a C18 column with a mobile phase like water and acetonitrile, is common for polar compounds. The use of buffers or pH modifiers can be essential when purifying ionizable compounds like pyridine derivatives to ensure good peak shape and separation. biotage.com Counter-current chromatography has also been successfully used to separate novel pyridine derivatives from synthetic mixtures. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient mdpi.comrsc.org | Primary purification of reaction mixtures (mg to g scale). |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with additives (e.g., TFA, Formic Acid) biotage.com | High-purity separation, analytical assessment. nih.govnih.gov |
| Counter-Current Chromatography | Liquid-Liquid | Methyl tert-butyl ether-tetrahydrofuran-water nih.gov | Separation of complex mixtures without a solid support. |
Crystallization is a powerful technique for purifying solid compounds. The principle relies on the differences in solubility between the desired compound and impurities in a given solvent. libretexts.org
The general procedure involves:
Dissolving the crude solid in a minimum amount of a suitable hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Allowing the solution to cool slowly, which causes the pure compound to crystallize out of the solution.
Impurities, which are present in smaller amounts, remain dissolved in the solvent (the mother liquor).
The pure crystals are then collected by filtration. libretexts.org
For brominated aromatic compounds, a range of solvents can be effective for recrystallization. The process can sometimes be performed under pressure to allow heating the solvent above its atmospheric boiling point, increasing the solubility of difficult-to-dissolve compounds. google.com
| Solvent Type | Examples | Notes |
| Aromatic Hydrocarbons | Toluene, m-xylene | Good for many nonpolar to moderately polar aromatic compounds. google.com |
| Chlorinated Solvents | Dichloromethane, Chloroform | Effective but often used with caution due to volatility and toxicity. google.com |
| Alcohols | Isopropanol, Ethanol | Common for moderately polar compounds; often used in solvent/anti-solvent pairs. google.com |
| Ethers | Diethyl ether | Often used as an anti-solvent to induce crystallization from a more polar solution. google.com |
Chemical Reactivity and Transformations of 5 Bromomethyl 2 Chloro 4 Methoxypyridine
Reactivity of the Bromomethyl Group
The bromomethyl group (-CH2Br) is a key reactive site in 5-(bromomethyl)-2-chloro-4-methoxypyridine. The bromine atom, being a good leaving group, facilitates reactions at the adjacent methylene (B1212753) carbon.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for benzylic halides like this compound. In these reactions, a nucleophile replaces the bromine atom. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion.
Oxygen-containing nucleophiles, such as alkoxides and phenoxides, readily react with this compound to form ethers. For instance, the reaction with sodium methoxide (B1231860) would yield 2-chloro-4-methoxy-5-(methoxymethyl)pyridine. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the oxygen species.
A patent describes a related transformation where 2-alkoxy-5-alkoxymethyl-pyridines are prepared, highlighting the utility of such substitution reactions. While not the exact starting material, the principles of forming an ether linkage at the 5-position of a pyridine (B92270) ring are demonstrated. google.com
Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles (Data is illustrative and based on general reactivity principles of similar compounds)
| Nucleophile | Reagent | Product |
| Methoxide | Sodium Methoxide (NaOCH₃) | 2-chloro-4-methoxy-5-(methoxymethyl)pyridine |
| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 2-chloro-5-(ethoxymethyl)-4-methoxypyridine |
| Phenoxide | Sodium Phenoxide (NaOPh) | 2-chloro-4-methoxy-5-(phenoxymethyl)pyridine |
Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can displace the bromide to form the corresponding aminomethylpyridine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. For example, a patent details the preparation of 2-chloro-5-aminomethyl-pyridines from related chloro-methylated pyridines, showcasing the industrial relevance of this type of transformation. google.comgoogleapis.comgoogleapis.com
The reaction conditions for these substitutions often involve a polar solvent and may require a base to neutralize the hydrogen bromide formed as a byproduct.
Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles (Data is illustrative and based on general reactivity principles of similar compounds)
| Nucleophile | Reagent | Product |
| Ammonia | NH₃ | (2-chloro-4-methoxypyridin-5-yl)methanamine |
| Ethylamine | CH₃CH₂NH₂ | N-ethyl-(2-chloro-4-methoxypyridin-5-yl)methanamine |
| Piperidine | C₅H₁₀NH | 2-chloro-4-methoxy-5-(piperidin-1-ylmethyl)pyridine |
Sulfur nucleophiles, such as thiols and thiophenols, are also effective in displacing the bromide, leading to the formation of thioethers. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion. The synthesis of various thio-substituted pyridines is a common strategy in drug discovery.
Carbon nucleophiles, like cyanides or enolates, can also participate in substitution reactions to form new carbon-carbon bonds. For instance, reaction with sodium cyanide would introduce a cyanomethyl group, which can be a precursor to carboxylic acids, amines, or other functional groups.
Elimination Reactions and Olefin Formation
Under certain conditions, particularly in the presence of a strong, non-nucleophilic base, this compound could potentially undergo elimination reactions. However, due to the benzylic nature of the bromomethyl group, nucleophilic substitution is generally the more favored pathway. Elimination would lead to the formation of a highly reactive and likely unstable exocyclic methylene pyridine derivative. Specific literature detailing this transformation for the title compound is scarce.
Organometallic Reagent Formation (e.g., Grignard, Lithium Reagents)
The formation of organometallic reagents, such as Grignard or organolithium compounds, from benzylic halides is a well-established method for creating carbon-based nucleophiles.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, (2-chloro-4-methoxypyridin-5-yl)methylmagnesium bromide. This reagent would be a potent nucleophile, useful for reacting with electrophiles like aldehydes, ketones, and esters. The general principles of Grignard reagent formation are well-documented. wikipedia.orgyoutube.com
Lithium Reagents: Similarly, treatment with lithium metal would likely yield the organolithium reagent, (2-chloro-4-methoxypyridin-5-yl)methyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts. saylor.orgmasterorganicchemistry.comwikipedia.orglibretexts.org
It is important to note that the presence of other reactive functional groups on the pyridine ring, such as the chloro and methoxy (B1213986) groups, could potentially interfere with the formation of these organometallic reagents, leading to side reactions. Careful control of reaction conditions would be necessary to achieve the desired transformation.
Reactivity of the Chloro Substituent on the Pyridine Ring
The chloro group at the C-2 position of the pyridine ring is a key site for synthetic modification, primarily through cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the 2-chloro position of pyridine derivatives is amenable to these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound. For 2-chloropyridines, including those with structures similar to this compound, this reaction is widely used to introduce new aryl or heteroaryl groups. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. For instance, highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been shown to be effective for the coupling of challenging heterocyclic substrates like aminoheteroaryl halides. organic-chemistry.org Microwave irradiation has also been employed to facilitate efficient and straightforward synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines. mdpi.com The reactivity of chloropyridines in Suzuki coupling can be influenced by other substituents on the ring. acs.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org It is a reliable method for the formation of C(sp²)–C(sp) bonds and can be carried out under mild conditions. libretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org This method has been successfully applied to various halogenated pyridines to introduce alkynyl moieties. scirp.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orgyoutube.com It has largely replaced harsher, traditional methods for synthesizing aryl amines. wikipedia.org The reaction's scope has been significantly expanded through the development of various generations of catalyst systems, allowing for the coupling of a wide array of amines with diverse aryl partners. wikipedia.org For dichloropyridines, regioselective amination can be achieved, for instance, the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) can be directed to occur selectively at the C-2 position. researchgate.net
Table 1: Examples of Cross-Coupling Reactions on Chloropyridine Systems
| Coupling Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 2-Chloropyridine derivative, Arylboronic acid | Pd catalyst with phosphine (B1218219) ligands | 2-Arylpyridine derivative |
| Sonogashira | 2-Chloropyridine derivative, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynylpyridine derivative |
| Buchwald-Hartwig | 2-Chloropyridine derivative, Amine | Pd catalyst with specialized ligands | 2-Aminopyridine derivative |
The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates nucleophilic aromatic substitution (SNAr). stackexchange.com In this two-step process, a nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring.
The presence of the electron-withdrawing nitrogen atom in the pyridine ring activates the C-2 position for nucleophilic attack. youtube.com The reactivity in SNAr reactions is sensitive to the other substituents present on the ring. wuxiapptec.comwuxiapptec.com For instance, the reaction of 2,4-dichloropyrimidines with certain nucleophiles can show selectivity for substitution at either the C-2 or C-4 position depending on the reaction conditions and the nature of the nucleophile. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group at the C-2 position of pyridine derivatives. chemrxiv.org
Reactivity of the Methoxy Substituent on the Pyridine Ring
The methoxy group at the C-4 position is generally less reactive than the chloro and bromomethyl groups. However, it can undergo specific transformations.
The methyl group of the methoxy substituent can be cleaved to yield the corresponding pyridone. This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This reaction proceeds via protonation of the methoxy oxygen followed by nucleophilic attack by the bromide ion on the methyl group in an SN2 fashion.
The methoxy group is a strong electron-donating group and can activate the pyridine ring towards electrophilic aromatic substitution. However, the pyridine ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution on the pyridine ring is difficult and typically requires harsh conditions. When it does occur, the position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. The methoxy group would direct incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the methoxy group are C-3 and C-5.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form pyridinium (B92312) salts. This property can influence the reactivity of the entire molecule by altering its electronic properties. Protonation of the nitrogen increases the electron-withdrawing effect on the ring, which can further activate the C-2 and C-4 positions towards nucleophilic attack.
The nitrogen atom can also react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. This quaternization process significantly alters the electronic landscape of the pyridine ring, making it even more susceptible to nucleophilic attack.
N-Alkylation and N-Oxidation Reactions
The reactivity of the pyridine nitrogen in this compound towards electrophiles is a critical aspect of its chemical profile. This reactivity is modulated by the electronic effects of the ring substituents.
N-Alkylation:
The N-alkylation of pyridines involves the reaction of the lone pair of electrons on the nitrogen atom with an alkylating agent. The nucleophilicity of the pyridine nitrogen is a key factor in this reaction. In the case of this compound, the 2-chloro substituent significantly reduces the electron density on the nitrogen atom through its inductive effect, thereby decreasing its basicity and nucleophilicity. Conversely, the 4-methoxy group donates electron density through resonance, which can partially counteract the effect of the chloro group.
N-Oxidation:
N-oxidation of pyridines is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The success of this reaction is also dependent on the electron density at the nitrogen atom. The presence of electron-withdrawing groups can hinder the N-oxidation process. Specifically, pyridines with strongly σ-withdrawing substituents at the 2-position have been shown to result in no N-oxide formation. nih.gov However, 2-methoxy substituted pyridines can be oxidized in good yields. nih.gov
For this compound, the deactivating effect of the 2-chloro group would likely make N-oxidation more challenging compared to unsubstituted pyridine. However, the presence of the 4-methoxy group may provide sufficient electron density to allow the reaction to proceed under appropriate conditions. A variety of reagents have been developed for the N-oxidation of pyridines, including H₂O₂/acetic acid and methyltrioxorhenium (MTO) catalyzed reactions. arkat-usa.org The choice of the oxidizing system would be critical to achieve the desired N-oxide.
Table 1: Predicted Reactivity in N-Alkylation and N-Oxidation
| Reaction | Predicted Reactivity | Rationale |
| N-Alkylation | Moderate to Low | The electron-withdrawing 2-chloro group decreases the nucleophilicity of the pyridine nitrogen. The reaction is likely to be competitive with substitution at the bromomethyl group. |
| N-Oxidation | Moderate | The deactivating 2-chloro group is partially compensated by the activating 4-methoxy group. The reaction may require forcing conditions or a highly efficient oxidizing agent. |
Coordination Chemistry Considerations
Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.org The coordination ability of this compound as a ligand will be influenced by both electronic and steric factors arising from its substituents.
The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The strength of this bond is related to the basicity of the pyridine nitrogen. As discussed previously, the electronic effects of the 2-chloro and 4-methoxy groups will modulate this basicity. The reduced electron density on the nitrogen due to the chloro group is expected to weaken its coordinating ability compared to unsubstituted pyridine.
Steric hindrance from the substituents can also play a significant role in the formation of metal complexes. While the 2-chloro group is relatively small, its presence adjacent to the coordinating nitrogen atom can create some steric impediment, influencing the geometry of the resulting complex.
Although no specific coordination complexes of this compound have been reported, it is reasonable to predict its behavior based on the extensive literature on pyridine-metal complexes. nih.gov It would be expected to act as a monodentate ligand, coordinating to metal centers through the pyridine nitrogen. The presence of the bromomethyl group offers a potential secondary reactive site for post-coordination modification of the ligand, which could lead to the formation of more complex coordination polymers or functionalized metal-organic frameworks. The nature of the metal ion and the reaction conditions would ultimately determine the structure and stability of any potential complexes.
Table 2: Predicted Coordination Properties
| Property | Prediction | Rationale |
| Coordination Mode | Monodentate (via pyridine N) | The primary coordination site is the lone pair on the pyridine nitrogen. |
| Ligand Field Strength | Weaker than pyridine | The electron-withdrawing 2-chloro group reduces the electron-donating ability of the nitrogen. |
| Steric Hindrance | Minor | The 2-chloro group may cause some steric clash, but it is not excessively bulky. |
| Potential for Post-Coordination Modification | High | The reactive bromomethyl group can be functionalized after complex formation. |
Role As a Versatile Building Block in Organic Synthesis
Construction of Substituted Pyridine (B92270) Derivatives
The primary utility of 5-(Bromomethyl)-2-chloro-4-methoxypyridine lies in its capacity to serve as an electrophilic precursor for the introduction of a wide range of substituents at the 5-position of the pyridine ring. The bromomethyl group is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the straightforward synthesis of numerous pyridine derivatives with diverse functionalities.
For instance, analogous bromomethylpyridines are known to react with amines, alcohols, thiols, and carbanions to form the corresponding aminomethyl, alkoxymethyl, thiomethyl, and alkylated pyridine derivatives, respectively. sigmaaldrich.com The reaction of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine with nucleophiles is a testament to the utility of the bromomethyl group in generating new tridentate ligands for transition metals. researchgate.net This suggests that this compound can be employed in a similar fashion to synthesize novel ligands and other functional molecules.
The following table illustrates the potential reactions of this compound with various nucleophiles to generate a library of substituted pyridine derivatives.
| Nucleophile (Nu-H) | Reagent Example | Expected Product Structure |
| Amine | Benzylamine | 2-chloro-4-methoxy-5-((benzylamino)methyl)pyridine |
| Alcohol | Sodium Ethoxide | 5-((ethoxymethyl)-2-chloro-4-methoxypyridine |
| Thiol | Sodium Thiophenoxide | 2-chloro-4-methoxy-5-((phenylthio)methyl)pyridine |
| Carbanion | Sodium salt of diethyl malonate | Diethyl 2-((2-chloro-4-methoxypyridin-5-yl)methyl)malonate |
These reactions are typically carried out under mild conditions, making this building block particularly attractive for the late-stage functionalization of complex molecules. The chloro and methoxy (B1213986) groups on the pyridine ring also offer further opportunities for modification, although the high reactivity of the bromomethyl group usually allows for selective reactions at this position.
Synthesis of Fused Heterocyclic Systems via Intramolecular Cyclization
The strategic placement of the bromomethyl group in this compound provides a powerful handle for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. By introducing a nucleophilic center elsewhere in the molecule, a ring-closing reaction can be initiated, leading to the formation of bicyclic and polycyclic structures containing a pyridine ring.
The general approach for synthesizing fused heterocyclic systems from this compound is depicted in the following scheme:
Scheme 1: General Strategy for Fused Heterocycle Synthesis
[Pyridine Ring]-CH2Br + Nu-[Linker]-X -> [Pyridine Ring]-CH2-Nu-[Linker]-X --[Cyclization]--> Fused Heterocycle
Where Nu is a nucleophile and X is a reactive group for cyclization.
This strategy opens up avenues for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. The nature of the linker and the nucleophile can be varied to control the size and type of the fused ring.
Preparation of Complex Polyfunctional Molecules
The multifunctionality of this compound makes it an ideal starting material for the synthesis of complex molecules bearing multiple functional groups. The differential reactivity of the bromomethyl and chloro substituents allows for sequential and site-selective modifications. Generally, the bromomethyl group will react preferentially with nucleophiles under SN2 conditions, leaving the chloro group at the 2-position intact for subsequent transformations, such as cross-coupling reactions.
For example, a Suzuki, Stille, or Sonogashira cross-coupling reaction could be performed at the 2-position after the initial functionalization at the 5-position. This stepwise approach enables the construction of highly decorated pyridine cores with precise control over the substitution pattern. The synthesis of substituted pyridines is a key area of research due to their presence in many biologically active molecules. nih.gov
A hypothetical synthetic route to a complex polyfunctional molecule is outlined below:
| Step | Reaction | Reagent | Intermediate/Product |
| 1 | Nucleophilic Substitution | Sodium Azide | 5-(azidomethyl)-2-chloro-4-methoxypyridine |
| 2 | Suzuki Coupling | Phenylboronic acid, Pd catalyst | 5-(azidomethyl)-4-methoxy-2-phenylpyridine |
| 3 | Reduction of Azide | H2, Pd/C | (4-methoxy-2-phenylpyridin-5-yl)methanamine |
This demonstrates how the orthogonal reactivity of the functional groups in this compound can be exploited to build molecular complexity in a controlled manner.
Utility in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. wikipedia.org Pyridine-containing fragments are of significant interest in FBDD due to their ability to form key interactions with protein targets and their favorable physicochemical properties.
This compound, with a predicted molecular weight in the fragment range, can be envisioned as a valuable component in a fragment library. More importantly, it can serve as a reactive fragment that can be used to elaborate on initial fragment hits. Once a simpler pyridine fragment is identified as a binder, this compound could be used to synthesize analogues with a vector for growth from the 5-position. The bromomethyl group allows for the covalent attachment of other molecular fragments or linkers, enabling the exploration of the surrounding binding pocket.
The "Rule of Three" is often cited for defining a good fragment in FBDD. The properties of this compound are compared to these guidelines in the table below.
| Property | "Rule of Three" Guideline | Estimated Value for this compound |
| Molecular Weight | ≤ 300 Da | ~250 g/mol |
| cLogP | ≤ 3 | ~2.5 |
| Number of H-bond donors | ≤ 3 | 0 |
| Number of H-bond acceptors | ≤ 3 | 2 (N, O) |
This compound and its immediate derivatives fit well within the chemical space of fragments, highlighting their potential in fragment-based approaches to drug discovery.
Advanced Analytical Characterization in Research of 5 Bromomethyl 2 Chloro 4 Methoxypyridine
Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)
Spectroscopic analysis forms the cornerstone of molecular structure determination. For a molecule with the complexity of 5-(Bromomethyl)-2-chloro-4-methoxypyridine, a multi-technique approach is essential to unambiguously assign its constitution and stereochemistry where applicable.
Advanced NMR Spectroscopy (2D NMR, NOESY, COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework.
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the methoxy (B1213986) protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. For this compound, COSY would be instrumental in confirming the connectivity between adjacent protons on the pyridine ring, if any were present and coupled.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more readily assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule, for instance, showing the correlation between the methoxy protons and the C-4 carbon of the pyridine ring, or the bromomethyl protons and the C-5 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. For a relatively rigid molecule like this compound, NOESY can help to confirm the spatial relationships between substituents.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-3 | ~7.0-7.2 | s | C-2 | ~150-155 | C-4, C-6 |
| H-6 | ~8.1-8.3 | s | C-3 | ~110-115 | C-2, C-5 |
| -CH₂Br | ~4.5-4.7 | s | C-4 | ~160-165 | C-3, C-5, -OCH₃ |
| -OCH₃ | ~3.9-4.1 | s | C-5 | ~120-125 | C-4, C-6, -CH₂Br |
| C-6 | ~145-150 | C-2, C-4, C-5 | |||
| -CH₂Br | ~30-35 | C-5 | |||
| -OCH₃ | ~55-60 | C-4 |
Note: The data in this table is representative and based on the analysis of structurally similar substituted pyridines. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula. This is a powerful confirmation of the compound's identity. For this compound (C₇H₇BrClNO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally observed value. The isotopic pattern, due to the presence of chlorine and bromine, would further corroborate the elemental composition.
| Ion | Calculated Exact Mass | Observed Exact Mass | Difference (ppm) |
| [C₇H₇³⁵Cl⁷⁹Br¹⁴N¹⁶O]⁺ | 234.9427 | Hypothetical Data | Hypothetical Data |
| [C₇H₇³⁷Cl⁷⁹Br¹⁴N¹⁶O]⁺ | 236.9398 | Hypothetical Data | Hypothetical Data |
| [C₇H₇³⁵Cl⁸¹Br¹⁴N¹⁶O]⁺ | 236.9407 | Hypothetical Data | Hypothetical Data |
Note: This table presents calculated exact masses for the major isotopic contributions. Observed masses and differences would be determined experimentally.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are essentially "fingerprints" of the functional groups present. For this compound, these techniques would be used to confirm the presence of key structural features.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 |
| C=C, C=N stretch (pyridine ring) | 1600-1450 | 1600-1450 |
| C-O stretch (methoxy) | 1250-1000 | 1250-1000 |
| C-Cl stretch | 800-600 | 800-600 |
| C-Br stretch | 600-500 | 600-500 |
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities. For a synthetic intermediate like this compound, understanding the impurity profile is critical for process optimization and quality control.
Advanced HPLC-UV/MS Methods for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detection is a powerful method for separating, identifying, and quantifying the main compound and any non-volatile impurities. A reversed-phase HPLC method would typically be developed to achieve good separation. The UV detector, set at a wavelength where the pyridine ring absorbs, would be used for quantification. The MS detector would provide mass information for the main peak and any impurity peaks, aiding in their identification.
Potential Impurities from Synthesis:
Starting materials (e.g., 2-chloro-4-methoxypyridine)
Over-brominated or under-brominated side products
Isomeric impurities
Degradation products
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (with formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| UV Detection | ~270 nm |
| MS Detection | Electrospray Ionization (ESI), positive mode |
Note: The specific HPLC conditions would need to be optimized for the best separation and detection of the target compound and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile impurities. This is particularly important for identifying and quantifying residual solvents from the synthesis and purification process. A headspace GC-MS method is often employed for this purpose, where the volatile compounds in the headspace above the sample are injected into the GC.
Potential Volatile Impurities:
Residual solvents (e.g., dichloromethane, hexane, ethyl acetate)
Volatile reagents or byproducts
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Headspace or direct liquid injection |
| Oven Program | Temperature gradient from low to high temperature |
| MS Detection | Electron Ionization (EI) |
Note: The GC-MS method would be validated for the specific volatile impurities expected to be present based on the manufacturing process.
Theoretical and Mechanistic Studies
Computational Chemistry and Molecular Modeling
Comprehensive computational analyses, including geometry optimization, electronic structure calculations, and conformational analysis, specifically for 5-(bromomethyl)-2-chloro-4-methoxypyridine, have not been prominently reported. Such studies are crucial for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions.
While general principles of computational chemistry can be applied, specific optimized coordinates, bond lengths, bond angles, and electronic properties such as molecular orbital energies and charge distributions for this compound are not readily found in published research. For related compounds like 2-chloro-5-bromopyridine, ab initio and Density Functional Theory (DFT) calculations have been used to determine optimized structures and vibrational frequencies. nih.govresearchgate.nethelsinki.fi These studies provide a framework for how such calculations could be approached for the target molecule.
The prediction of reactivity for this compound would involve identifying potential sites for nucleophilic and electrophilic attack based on its electronic structure. The bromomethyl group is an expected site of nucleophilic substitution, while the pyridine (B92270) ring itself can undergo various reactions. However, specific computational studies modeling these reaction pathways and their associated energy barriers are not documented in the available literature.
The conformational landscape of this compound, particularly concerning the rotation around the C-C bond connecting the bromomethyl group to the pyridine ring, has not been a specific subject of published conformational analysis studies. For other molecules with bromomethyl groups, such as 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane, conformational preferences have been investigated using NMR spectroscopy and X-ray analysis, revealing chair conformations. researchgate.netbohrium.com
Reaction Mechanism Elucidation for Key Transformations
Experimental studies aimed at elucidating the reaction mechanisms of key transformations involving this compound are not well-documented.
Kinetic studies provide valuable insights into reaction mechanisms, including the determination of rate laws and the influence of substituents and solvents. For instance, kinetic studies on the reactions of substituted anilines with 2-chloro-5-nitropyridine (B43025) have shed light on the mechanism of nucleophilic aromatic substitution. researchgate.net However, specific kinetic data for substitution reactions involving the bromomethyl group or the chloro substituent of this compound are not available in the reviewed literature.
Isotopic labeling is a powerful technique for tracing the pathways of atoms during a chemical reaction, thereby providing detailed mechanistic information. While the general principles and applications of isotopic labeling in pharmaceutical discovery and mechanistic studies are well-established, specific studies employing this technique to investigate the reactions of this compound have not been reported. scripps.edu
Data Tables
Due to the lack of specific experimental and computational data for this compound in the scientific literature, no data tables can be generated at this time.
Future Research Directions and Emerging Applications in Synthetic Chemistry
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 5-(bromomethyl)-2-chloro-4-methoxypyridine and its analogs will likely focus on improving efficiency, safety, and environmental friendliness. Green chemistry and flow chemistry are at the forefront of these efforts.
Green Chemistry Approaches for Bromination
Traditional bromination methods often involve hazardous reagents like elemental bromine and chlorinated solvents. wordpress.com Green chemistry seeks to replace these with safer and more sustainable alternatives. For the synthesis of this compound, the key step is the bromination of a methyl group at the 5-position. Future research will likely focus on adapting greener bromination techniques to this specific substrate.
One promising approach is the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and therefore easier to handle than liquid bromine. wordpress.com While NBS is commonly used, optimizing its use with greener solvents like water or alcohols can further reduce the environmental impact. wordpress.com Another avenue is the in situ generation of bromine from bromide salts using oxidants like hydrogen peroxide, which avoids the handling and transportation of highly reactive bromine. beyondbenign.orgnih.gov
| Bromination Method | Reagents | Advantages | Challenges |
| Traditional | Br₂ in CCl₄ | Effective and well-established | Highly toxic and carcinogenic solvent, hazardous reagent |
| Greener Batch | NBS in greener solvents | Safer brominating agent, reduced solvent toxicity | Stoichiometric byproduct formation (succinimide) |
| In situ Generation | HBr/H₂O₂ | Avoids handling of Br₂, water as a byproduct | Requires careful control of reaction conditions to prevent side reactions |
Flow Chemistry Methodologies for Efficient Synthesis
Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgmdpi.com The synthesis of functionalized pyridines is an area where flow chemistry is gaining traction. thieme-connect.comresearchgate.net
Exploration of New Chemical Transformations and Derivatizations
The reactivity of the bromomethyl group is a key feature of this compound, making it a versatile intermediate for further chemical transformations. The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.
Future research will likely explore novel derivatizations of this compound. For example, nucleophilic substitution with amines, thiols, and alcohols can lead to a variety of new pyridine (B92270) derivatives with potential applications in medicinal chemistry and materials science. sigmaaldrich.com The chlorine atom at the 2-position can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Substitution | Amines, Thiols, Alcohols, Cyanide | Pyridylmethylamines, -thioethers, -ethers, -acetonitriles |
| Cross-Coupling (at C2) | Boronic acids, Amines (with catalyst) | 2-Arylpyridines, 2-Aminopyridines |
| Radical Reactions | Alkenes (with photocatalyst) | Alkylated pyridines |
Integration into Automated Synthesis Platforms
The increasing demand for large and diverse compound libraries for high-throughput screening has driven the development of automated synthesis platforms. nih.govwhiterose.ac.ukresearchgate.net These platforms can perform a large number of reactions in parallel, significantly accelerating the drug discovery process.
This compound is an ideal building block for automated synthesis due to its well-defined reactive sites. Its ability to undergo a variety of chemical transformations allows for the rapid generation of a library of diverse pyridine derivatives. For example, an automated platform could be programmed to react the bromomethyl group with a library of different amines, while the chloro group could be used in a subsequent diversification step.
Potential for Library Synthesis and Chemical Space Exploration
The structural and functional diversity that can be generated from this compound makes it a valuable tool for chemical space exploration. By systematically varying the substituents at the 2- and 5-positions, chemists can create large libraries of compounds with a wide range of physicochemical properties. nih.govwhiterose.ac.uk
This approach is particularly relevant in the search for new drug candidates. The pyridine scaffold is a common motif in many biologically active molecules. nih.govacs.orgorganic-chemistry.org By using this compound as a starting point, researchers can rapidly synthesize and screen a large number of novel pyridine-containing compounds for their biological activity, thereby increasing the chances of identifying new therapeutic leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
